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Executive Summary
FHD-286 is a first-in-class, orally bioavailable, allosteric small molecule inhibitor that potently

and selectively targets the ATPase activity of BRG1 (SMARCA4) and BRM (SMARCA2).[1]

These two proteins are the mutually exclusive catalytic subunits of the BAF (SWI/SNF)

chromatin remodeling complex, a critical regulator of gene expression.[1][2] In numerous

preclinical models, FHD-286 has demonstrated significant antitumor activity across a range of

hematologic and solid tumors, most notably in acute myeloid leukemia (AML) and uveal

melanoma.[3][4] Its mechanism of action involves the disruption of oncogenic transcriptional

programs, leading to cell differentiation, cell cycle arrest, and apoptosis.[4][5] While clinical

development in some indications has been discontinued, the preclinical data provide a robust

rationale for the continued investigation of BRG1/BRM inhibition as a therapeutic strategy. This

document provides an in-depth guide to the preclinical data and methodologies used to

evaluate the antitumor activity of FHD-286.

Mechanism of Action: BAF Complex Inhibition
The BAF (BRG1/BRM-associated factor) complex utilizes the energy from ATP hydrolysis,

driven by either its BRG1 or BRM subunit, to remodel chromatin structure.[6] This process

modulates DNA accessibility for transcription factors, thereby controlling the expression of

genes critical for cell lineage, proliferation, and differentiation.[7] Many cancers, including AML,

become dependent on the BAF complex to maintain a stem-like, undifferentiated state.[2][6]
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FHD-286 acts as a dual inhibitor of the BRG1 and BRM ATPases. By binding to an allosteric

site, it locks the complex in an inactive state, preventing ATP hydrolysis. This leads to genome-

wide alterations in chromatin accessibility, particularly at enhancer regions of key oncogenic

transcription factors.[4][5] In AML models, this has been shown to repress the expression of

critical leukemia drivers such as c-Myc and PU.1, while upregulating genes associated with

myeloid differentiation.[5][8]
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Caption: Mechanism of Action of FHD-286.

Preclinical In Vitro Activity
FHD-286 has demonstrated potent and broad activity across a diverse panel of AML cell lines

and patient-derived samples. The cellular response is notably dose-dependent; lower

concentrations (≤30 nM) primarily induce a differentiation phenotype, while higher

concentrations (≥90 nM) are cytoreductive.[7]

Induction of Myeloid Differentiation
A key effect of FHD-286 in AML models is the induction of differentiation, overcoming the

characteristic differentiation block of leukemia.[5][7] Extended treatment (7 or more days) with

pharmacologically relevant concentrations (e.g., 5-20 nM) leads to a time- and dose-dependent

upregulation of the myeloid maturation marker CD11b.[7] This is accompanied by a decrease in

proliferation markers (Ki67) and survival proteins (BCL2).[7] Furthermore, RNA sequencing has

revealed that FHD-286 treatment upregulates pathways related to functional myeloid cell

activities, such as reactive oxygen species (ROS) production and phagocytosis, and can

disrupt mRNA splicing.[6]

Synergistic Activity with Standard-of-Care Agents
In vitro studies have shown that FHD-286 acts synergistically with several standard-of-care

agents used in AML treatment. This suggests its potential in combination therapies to achieve

deeper and more durable responses.
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Combination Agent Cell Lines / Model Key Finding
Synergy Score (ZIP
Method)

Cytarabine
Multiple AML Cell

Lines

Synergistic activity

demonstrated in vitro.

[9]

Not specified

Decitabine
Multiple AML Cell

Lines

Synergistic activity

demonstrated in vitro.

[9]

Not specified

Venetoclax
MOLM13, MV4-11,

OCI-AML3, PDX cells

Synergistic lethality

observed.[10]
10 to 33

BET Inhibitor

(OTX015)

MOLM13, MV4-11,

OCI-AML3, PDX cells

Synergistic lethality

observed.[10]
10 to 33

Menin Inhibitor

(SNDX-50469)

MOLM13, MV4-11,

OCI-AML3, PDX cells

Synergistic lethality

observed.[10]
10 to 33

Preclinical In Vivo Antitumor Activity
FHD-286, owing to its favorable oral bioavailability, has demonstrated robust antitumor activity

in multiple mouse xenograft models of both AML and uveal melanoma.[1][11]

Acute Myeloid Leukemia (AML) Models
In cell line-derived (CDX) and patient-derived (PDX) xenograft models of AML, oral

administration of FHD-286 leads to significant tumor growth inhibition and improved survival.[9]

[12] Treatment has been shown to be effective across various genetic backgrounds, including

those with challenging mutations like MLL-rearrangements or mutant NPM1.[5][7]
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Model Type
Cell Line /
Patient Sample

Treatment
Regimen

Tumor Growth
Inhibition (TGI)

Survival
Benefit

CDX MV4-11

FHD-286 (1.5

mg/kg, PO,

QDx7)

Upregulation of

CD11b in vivo.[7]
Not specified

PDX
MLL1-rearranged

AML

FHD-286 (oral

gavage, 4-6

weeks)

Significant

reduction in AML

burden.[10][13]

Significantly

improved overall

survival.[10][13]

PDX
MLL1r AML with

FLT3 mutation

FHD-286 +

Decitabine/Venet

oclax/OTX015

Significantly

greater reduction

in AML burden vs

monotherapy.[10]

Significantly

greater

improvement in

survival vs

monotherapy.[10]

Uveal Melanoma (UM) Models
UM cell lines show exquisite sensitivity to BRG1/BRM inhibition.[14] In vivo, FHD-286 treatment

of UM xenograft models resulted in significant tumor regression at well-tolerated doses.[14]

Mechanistically, FHD-286 impacts key melanocyte lineage transcription factors like MITF and

SOX10 and can shift the tumor microenvironment towards a less immunosuppressive state.[14]

[15]

Experimental Protocols
In Vivo AML Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the efficacy of FHD-286 in a cell line-

derived AML xenograft model.
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Study Setup

Treatment Phase

Monitoring & Endpoints

Day 0:
Inoculate NSG mice with
AML cells (e.g., MV4-11)

subcutaneously

Day 14:
Tumor volume reaches

~150-200 mm³.
Randomize mice into

treatment groups (n=8)

Administer Vehicle or FHD-286
(e.g., 1.5 mg/kg, PO, QD)

for specified duration
(e.g., 5 days on / 2 days off)

Measure tumor volume
(2-3 times/week)
and body weight

Endpoints:
- Tumor Growth Inhibition (TGI)

- Survival Analysis
- Biomarker analysis of tumors

Click to download full resolution via product page

Caption: General workflow for an AML xenograft study.

Cell Culture: AML cell lines (e.g., MV4-11, OCI-AML2) are cultured in appropriate media

(e.g., RPMI-1640 + 10% FBS) under standard conditions (37°C, 5% CO₂).

Animal Model: Immunocompromised mice (e.g., NSG) aged 6-8 weeks are used.
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Cell Inoculation: A suspension of 5-10 million AML cells in 100-200 µL of a mixture of PBS

and Matrigel is injected subcutaneously into the flank of each mouse.

Tumor Growth Monitoring: Tumor dimensions are measured 2-3 times per week using digital

calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

Treatment: When average tumor volume reaches a predetermined size (e.g., 150-200 mm³),

mice are randomized into treatment cohorts. FHD-286 is formulated for oral gavage and

administered daily (QD) or as per the study design.[7] A vehicle control group is included.

Endpoints: The study concludes when tumors reach a maximum size limit or at a pre-

specified time point. Primary endpoints are tumor growth inhibition (TGI) and overall survival.

Tumors may be harvested for pharmacodynamic biomarker analysis (e.g., flow cytometry,

Western blot).

Flow Cytometry for Myeloid Differentiation (CD11b)
This protocol describes the analysis of CD11b expression in AML cells following in vitro

treatment with FHD-286.

Cell Treatment: AML cells are seeded and treated with DMSO (vehicle control) or varying

concentrations of FHD-286 (e.g., 5 nM, 10 nM, 20 nM) for an extended period (e.g., 7 to 14

days), with media and drug replenishment every 3-4 days.[7]

Cell Harvesting: After treatment, cells are harvested, washed with cold PBS, and counted.

Staining: Approximately 0.5-1.0 x 10⁶ cells per sample are resuspended in FACS buffer (e.g.,

PBS + 2% FBS). Cells are incubated with a fluorescently conjugated anti-human CD11b

antibody for 20-30 minutes on ice, protected from light. A viability dye (e.g., Propidium Iodide,

DAPI) is included to exclude dead cells.

Data Acquisition: Samples are analyzed on a flow cytometer. Data is collected for at least

10,000 live cell events per sample.

Gating and Analysis:

Gate on single cells using forward scatter area (FSC-A) vs. height (FSC-H).
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Gate on live cells by excluding cells positive for the viability dye.

Within the live, single-cell population, quantify the percentage of CD11b-positive cells and

the mean fluorescence intensity (MFI) of CD11b.

Conclusion
The preclinical data for FHD-286 strongly support the therapeutic potential of targeting the BAF

chromatin remodeling complex in oncology.[4] As a potent dual inhibitor of BRG1 and BRM,

FHD-286 effectively induces differentiation and inhibits proliferation in AML and uveal

melanoma models.[5][14] Its demonstrated synergy with existing anticancer agents highlights a

promising path forward for combination therapies. The detailed methodologies and data

presented herein provide a comprehensive foundation for researchers and drug developers

interested in the continued exploration of this therapeutic class.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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